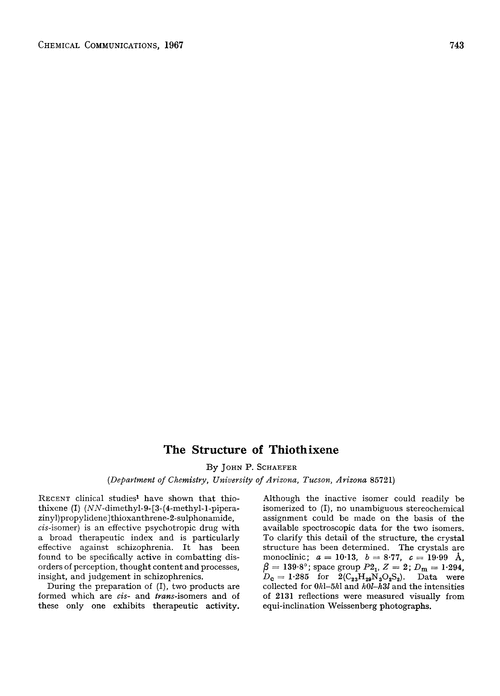The structure of thiothixene
Chemical Communications (London) Pub Date: DOI: 10.1039/C1967000743B
Abstract
The first page of this article is displayed as the abstract.


Recommended Literature
- [1] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [2] Fast and highly sensitive humidity sensors based on NaNbO3 nanofibers†
- [3] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [4] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light
- [5] Constructing novel NaLiTi3O7/g-C3N4 Z-scheme photocatalysts to facilitate the separation of charge carriers and study the hydrogen production performance†
- [6] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [7] Computational identification of natural product inhibitors against EGFR double mutant (T790M/L858R) by integrating ADMET, machine learning, molecular docking and a dynamics approach†
- [8] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [9] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [10] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†

Journal Name:Chemical Communications (London)
Research Products
-
CAS no.: 11016-71-0
-
CAS no.: 1596-13-0
-
CAS no.: 1303-88-4









